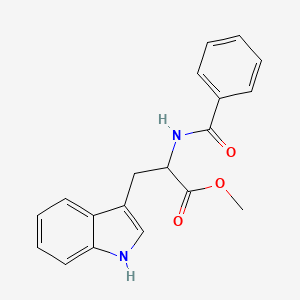
4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is an organic compound with a complex structure, characterized by the presence of benzyloxy, bromo, fluorine, and sulfonyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzyloxy precursor. This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.
Bromination: The benzyloxy compound is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: The brominated intermediate is subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Sulfonylation: Finally, the fluorinated compound is treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Benzaldehyde or Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form sulfonamide bonds is particularly useful in the design of drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride and its derivatives depends on the specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, which can modify the activity of biological targets such as enzymes or receptors. The benzyloxy, bromo, and fluorine substituents can influence the compound’s reactivity, binding affinity, and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar in structure but lacks the bromo, fluorine, and sulfonyl chloride groups.
4-Benzyloxybenzoyl chloride: Contains a benzoyl chloride group instead of the sulfonyl chloride group.
4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group and an acetate ester instead of the benzyloxy and sulfonyl chloride groups.
Uniqueness
4-(Benzyloxy)-5-bromo-2-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the bromo and fluorine atoms can enhance the compound’s stability and biological activity, while the sulfonyl chloride group provides a versatile site for further chemical modifications.
Propiedades
Fórmula molecular |
C13H9BrClFO3S |
|---|---|
Peso molecular |
379.63 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-4-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H9BrClFO3S/c14-10-6-13(20(15,17)18)11(16)7-12(10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
XYGFWSFFECXSDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



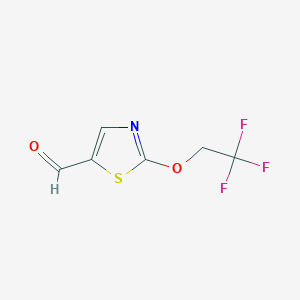

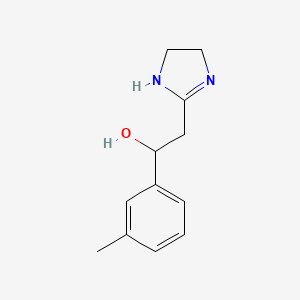
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
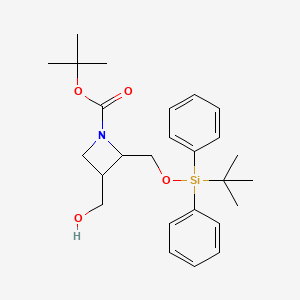
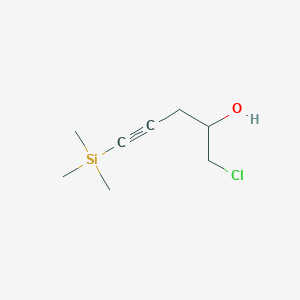
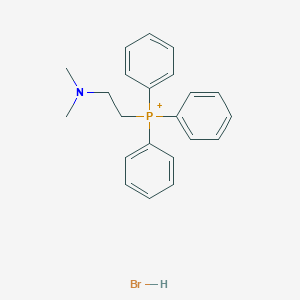
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
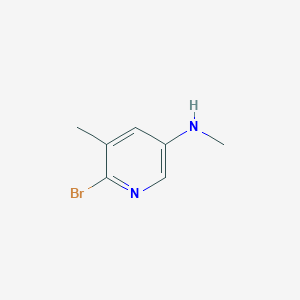
![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
